Ethyl 3-tert-butylbenzoate

Description

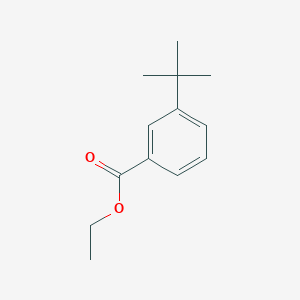

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12(14)10-7-6-8-11(9-10)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCQPCXMSXSXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635102 | |

| Record name | Ethyl 3-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62171-57-7 | |

| Record name | Ethyl 3-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Isomeric Considerations of Benzoate Esters with Bulky Alkyl Groups

The structure of benzoate (B1203000) esters, comprising a benzene (B151609) ring attached to an ester functional group, serves as a versatile scaffold in organic chemistry. The introduction of a bulky alkyl group, such as a tert-butyl group, significantly influences the molecule's steric and electronic properties. The tert-butyl group, with its large spatial requirement, can sterically hinder reactions at adjacent positions on the benzene ring and influence the conformation of the ester group.

In Ethyl 3-tert-butylbenzoate, the tert-butyl group is located at the meta- (or 3-) position relative to the ethyl ester. This positioning has important implications compared to its ortho- and para- isomers. For instance, the para-isomer, Ethyl 4-tert-butylbenzoate, is a known metabolite and is formed by the condensation of 4-tert-butylbenzoic acid and ethanol (B145695). nih.gov The hydrolysis rate of benzoate esters can be influenced by the position of substituents; studies on similar N-substituted (aminomethyl)benzoate esters have shown that the rate of enzymatic hydrolysis is highly dependent on whether the substituent is in the 3- or 4-position. nih.gov

The presence of bulky groups can also dictate the mechanism of reactions like hydrolysis. Highly hindered esters, such as methyl 2,4,6-tri-t-butylbenzoate, have been shown to undergo hydrolysis via a bimolecular alkaline pathway with alkyl-oxygen fission (BAL2), a different mechanism from the typical acyl-oxygen fission seen in less hindered esters. cdnsciencepub.com This highlights how the steric hindrance provided by tert-butyl groups can fundamentally alter reaction pathways.

Table 1: Comparative Properties of Substituted Benzoate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Position of tert-butyl group |

|---|---|---|---|---|

| Ethyl 3-tert-butylbenzoate | 62171-57-7 | C13H18O2 | 206.28 | 3- (meta) |

| Ethyl 4-tert-butylbenzoate | 5406-57-5 | C13H18O2 | 206.28 | 4- (para) |

| tert-Butyl benzoate | 614-45-9 | C11H14O2 | 178.23 | (on ester group) |

Historical Context of Alkyl Benzoates in Organic Synthesis and Industrial Applications

The synthesis and use of alkyl benzoates have a long history in chemistry. The esterification of benzoic acid and its derivatives with alcohols is a fundamental reaction in organic synthesis, often accomplished through methods like Fischer esterification. chemicalbook.com Historically, simple alkyl benzoates have been employed in a wide array of industrial applications. They have served as flavoring and fragrance ingredients, skin-conditioning agents, emollients, preservatives, solvents, and plasticizers. researchgate.net

For example, C12-15 Alkyl Benzoate (B1203000) is a mixture of benzoic acid esters with long-chain alcohols used to improve the texture and stability of cosmetic products. wikipedia.org In the polymer industry, salts of p-tert-butylbenzoic acid have been used as process regulators and stabilizers for plasticized PVC. industrialchemicals.gov.au Furthermore, derivatives of tert-butylbenzoic acid are crucial intermediates. Methyl 4-tert-butylbenzoate, a close relative of the title compound, is a key precursor in the synthesis of avobenzone, a common UV-absorbing agent in sunscreens. vinatiorganics.com The synthesis of these benzoates has evolved, with traditional methods using catalysts like cobalt or manganese naphthenates now being supplemented by more advanced and environmentally benign catalytic systems. wikipedia.orggoogle.com

Overview of Current Research Landscape and Emerging Trends Relevant to Substituted Benzoate Esters

The field of substituted benzoate (B1203000) esters is an active area of research, with a focus on developing novel synthetic methodologies and exploring new applications. Recent studies have demonstrated innovative ways to synthesize these compounds. For instance, a new anionic cascade reaction has been reported for assembling 2,4-substituted benzoate esters in a single pot from acyclic precursors, showcasing advances in creating complex aromatic structures. nsf.govresearchgate.netazregents.eduacs.org

Research is also directed towards using substituted benzoates as building blocks for functional materials and biologically active molecules. In one study, novel fluorinated quinoline (B57606) analogs with antifungal activity were synthesized using substituted benzoic acids as starting materials, with the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate being confirmed by X-ray crystallography. mdpi.com Furthermore, various N-substituted 3- or 4-(aminomethyl)benzoate esters of acyclovir (B1169) have been synthesized and evaluated as water-soluble prodrugs to improve the drug's delivery characteristics. nih.gov These examples underscore a trend towards designing and synthesizing substituted benzoate esters with specific functionalities for targeted applications in medicine and materials science. The thermochemical properties of alkyl benzoates are also being studied for potential applications in areas like hydrogen storage. acs.org

Defined Scope and Objectives for Advanced Research on Ethyl 3 Tert Butylbenzoate

Catalytic Esterification Strategies for Substituted Benzoic Acids

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic synthesis. For the production of ethyl 3-tert-butylbenzoate, this involves the reaction of 3-tert-butylbenzoic acid with ethanol (B145695). The efficiency of this process is often enhanced through the use of catalysts, which can be broadly categorized as heterogeneous or homogeneous.

Heterogeneous Catalysis in Benzoate Ester Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and potential for reusability, which contributes to more environmentally benign industrial processes. scielo.br A variety of solid acid catalysts have been explored for the synthesis of benzoate esters.

Layered alkaline earth benzoates, such as those derived from barium, calcium, and strontium, have been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.brresearchgate.net These catalysts have demonstrated ester conversions of 65% to 70% and can be recycled for at least three consecutive reaction cycles without a significant loss of activity. researchgate.net

Iron-supported Zr/Ti solid acid catalysts have also shown promise in the synthesis of methyl benzoate compounds. mdpi.com These catalysts are effective for various benzoic acids and can be easily separated and reused. mdpi.com For instance, a catalyst with an iron/zirconium/titanium molar ratio of 2:1:1 demonstrated optimal catalytic effects. mdpi.com The reusability of such catalysts is a key feature, with one study showing that a recycled catalyst maintained high stable catalytic activity even after five cycles. mdpi.com

Zeolites, microporous aluminosilicate (B74896) minerals, are another class of heterogeneous catalysts used in electrophilic aromatic substitution reactions. cardiff.ac.uk Their shape-selective properties can be advantageous in directing reactions towards specific isomers. cardiff.ac.uk While extensively studied for reactions like nitration and alkylation, their application in the direct esterification of substituted benzoic acids is also an area of interest. cardiff.ac.uk

The development of heterogeneous catalysts for the production of vinyl esters from carboxylic acids and acetylene (B1199291) has also been a subject of research. google.com This process can be applied to a variety of carboxylic acids, including benzoic acid, to form vinyl benzoate. google.com

Table 1: Comparison of Heterogeneous Catalysts in Esterification

| Catalyst Type | Reactants | Product | Key Findings | Reference |

| Layered Alkaline Earth Benzoates | Benzoic Acid, Methanol (B129727) | Methyl Benzoate | Reusable, 65-70% conversion | scielo.brresearchgate.net |

| Iron-Supported Zr/Ti Solid Acid | Benzoic Acids, Methanol | Methyl Benzoates | Reusable, high stable activity | mdpi.com |

| Zr/Ti Solid Acid | Benzoic Acids, Methanol | Methyl Benzoates | Recyclable, good yields | mdpi.com |

| Zeolites | Aromatic Compounds | Substituted Aromatics | Shape-selective, reusable | cardiff.ac.uk |

| Supported Metal Catalyst | Benzoic Acid, Acetylene | Vinyl Benzoate | High selectivity and yield | google.com |

Homogeneous Catalysis for Ethyl 3-tert-butylbenzoate Formation

Homogeneous catalysts are in the same phase as the reactants, which often leads to higher reaction rates and better selectivity under milder conditions. savemyexams.comhrmrajgurunagar.ac.in Traditional acid catalysts like sulfuric acid are commonly used for esterification. scielo.br For example, the Fischer esterification of benzoic acid with methanol often employs concentrated sulfuric acid as a homogeneous catalyst. scielo.br

In the context of substituted benzoates, cinchona alkaloids have been utilized as homogeneous organocatalysts for the aza-Markovnikov addition to vinyl 4-tert-butylbenzoate. rsc.org This demonstrates the application of homogeneous catalysis in modifying benzoate structures.

The mechanism of homogeneous catalysis often involves the formation of a more reactive intermediate. In acid-catalyzed esterification, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. savemyexams.com

While effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the catalyst. hrmrajgurunagar.ac.in

Green Chemistry Approaches in Benzoate Esterification

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzoate esterification, this has led to the exploration of more environmentally friendly catalysts and reaction conditions.

Deep eutectic solvents (DESs) have emerged as promising green catalysts for the esterification of benzoic acid with various alcohols, including ethanol. dergipark.org.trresearchgate.netscispace.com DESs are mixtures of hydrogen bond donors and acceptors with a melting point significantly lower than that of the individual components. They have shown higher catalytic activity compared to some traditional solid acid catalysts like Amberlyst 15. dergipark.org.tr For the esterification of benzoic acid with ethanol at 75°C, a DES catalyst achieved a conversion of 88.3%. dergipark.org.tr

Another green approach involves the use of reusable solid catalysts, as discussed in the heterogeneous catalysis section, which minimizes waste. scielo.brmdpi.com Microwave-assisted synthesis is another green technique that can accelerate the esterification of benzoic acid, leading to faster reaction times and potentially saving energy. ijsdr.org

The use of dried Dowex H+ cation-exchange resin, with or without sodium iodide (NaI), presents an effective and environmentally friendly method for esterification. nih.govacs.org This system allows for high yields under mild conditions, and the resin is reusable. nih.govacs.org For example, methyl benzoate was produced with an 82% isolated yield by refluxing benzoic acid in methanol with Dowex H+/NaI. nih.govacs.org

Advanced Aromatic Functionalization Techniques for tert-Butylbenzoates

The synthesis of specifically substituted aromatic compounds like ethyl 3-tert-butylbenzoate requires precise methods for introducing functional groups at desired positions on the benzene (B151609) ring.

Regioselective Introduction of the tert-Butyl Moiety onto Aromatic Rings

The introduction of a bulky tert-butyl group onto an aromatic ring can be challenging. Traditional Friedel-Crafts alkylation reactions often suffer from issues like polysubstitution and rearrangement of the alkylating agent. Therefore, more advanced and regioselective methods are often required.

One approach involves the use of tert-butyl phenyl sulfone as a source of the perfluoro-tert-butyl anion, which can react with arynes in a highly regioselective manner. acs.orgresearchgate.netcas.cn This method allows for the synthesis of perfluoro-tert-butylated arenes with high yields. acs.orgresearchgate.netcas.cn

Another strategy for achieving regioselectivity is through the use of shape-selective catalysts like zeolites in electrophilic aromatic substitution reactions. cardiff.ac.uk Zeolites can direct the substitution to a specific position, such as the para position, due to the spatial constraints within their porous structure. cardiff.ac.uk

Directed Ortho-Metalation Strategies for Benzoate Scaffolds

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.netresearchgate.netacs.orgharvard.edu This strategy utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting ortho-lithiated species can then react with an electrophile to introduce a new substituent.

The carboxylate group itself can act as a directing group in metalation reactions. organic-chemistry.org For instance, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures results in deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org This provides a direct route to ortho-substituted benzoic acids.

Tertiary amides and O-carbamates are also highly effective directing groups in DoM reactions. acs.org These groups can be used to synthesize a wide variety of polysubstituted aromatics. acs.org For benzoate scaffolds, the ester group can be converted to a directing group, such as a tertiary amide, to facilitate ortho-functionalization.

A "contra-Friedel-Crafts" tert-butylation has been developed using a DoM approach. researchgate.net This involves the ortho-lithiation of an aromatic ring bearing a directing group, followed by trapping with t-butyl t-butylthiosulfinate to form a sulfoxide (B87167). researchgate.net This sulfoxide then undergoes ipso-nucleophilic aromatic substitution with t-butyllithium to introduce the tert-butyl group ortho to the original directing group. researchgate.net This method allows for the synthesis of t-butylated products with regioselectivity that is complementary to classical Friedel-Crafts substitution. researchgate.net

Zinc-mediated C-H metalations offer a milder alternative to organolithium reagents and are compatible with a wider range of functional groups. hw.ac.uk Bases like TMPZnCl·LiCl can be used for the directed ortho-metalation of functionalized arenes, including benzoates. hw.ac.uk

Flow Chemistry Applications in tert-Butyl Ester Synthesis

Flow chemistry, which involves the continuous pumping of reagents through a reactor, has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. rsc.org These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety when handling hazardous materials, and greater scalability. rsc.orgnih.gov In the context of ester synthesis, particularly for tert-butyl esters, flow microreactors have enabled more efficient, versatile, and sustainable processes. rsc.org

A significant application of flow chemistry is the direct synthesis of tertiary butyl esters from organolithium reagents and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.org Researchers have developed flow microreactor systems that allow for precise control of residence time and temperature, which is critical for optimizing yield and minimizing side reactions. rsc.org For instance, the reaction of aryllithiums with (Boc)₂O can be performed at 0 °C in a flow system, a substantial improvement over the cryogenic temperatures (e.g., -78 °C) typically required in batch reactions to achieve similar selectivity. rsc.org One study demonstrated that tert-butyl benzoate could be synthesized in 90% yield with a residence time of just over 17 seconds. rsc.org

Flow chemistry is not only advantageous for the synthesis of tert-butyl esters but also for their subsequent transformations. In a one-step continuous flow process, tert-butyl esters have been used as intermediates in the synthesis of pyrrole-3-carboxylic acids. scispace.comacs.org The HBr generated as a by-product during the Hantzsch pyrrole (B145914) synthesis is utilized in the flow reactor to hydrolyze the tert-butyl ester in situ, streamlining the entire process into a single, uninterrupted sequence. scispace.comacs.orgsyrris.jp This method avoids the need to isolate intermediates, which is often required in standard in-flask syntheses. acs.org

Furthermore, flow systems coupled with other energy sources, such as high temperatures, can dramatically accelerate esterification reactions. Under supercritical conditions in a flow reactor, the synthesis of ethyl benzoate from benzoic acid and ethanol was achieved with an 87% yield in a mere 12 minutes. nih.gov This contrasts sharply with reactions at lower temperatures, where little to no product is formed. nih.gov

The table below summarizes and compares key parameters for ester synthesis in flow chemistry versus traditional batch methods.

Table 1: Comparison of Flow Chemistry and Batch Synthesis for Esters

| Ester Product | Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl Benzoate | Flow | Phenyllithium, (Boc)₂O | Flow Rate: 2.2 mL/min, 0 °C | 95% | rsc.org |

| tert-Butyl Benzoate | Batch | Phenyllithium, (Boc)₂O | -78 °C | Almost exclusively alcohol by-product | rsc.org |

| tert-Butyl Ester 6a | Flow | Aryllithium, (Boc)₂O | Residence Time: 17.1 s, 0 °C | 90% | rsc.org |

| Ethyl Benzoate | Flow | Benzoic Acid, Ethanol | Supercritical Ethanol, 12 min | 87% | nih.gov |

| Wax Esters | Flow | Fatty Acids, Alcohols | 55 °C, 30 min | High | acs.org |

| Wax Esters | Batch | Fatty Acids, Alcohols | 90-120 °C, 12 h | Lower | acs.org |

Chemo-, Regio-, and Stereoselective Synthetic Pathways for Benzoate Ester Analogues

Achieving high levels of selectivity—chemo-, regio-, and stereo—is a central goal in modern organic synthesis, as it allows for the precise construction of complex molecules with desired properties. For benzoate ester analogues, significant progress has been made in developing pathways that control the outcome of a reaction with high fidelity.

Regioselectivity, the control of where a reaction occurs on a molecule, is critical when functionalizing aromatic rings. A notable example is the cobalt-catalyzed C(sp²)–H borylation of substituted benzoate esters. nih.gov This method has been shown to exhibit a strong preference for borylation at the position para to the ester group, a challenging transformation to achieve selectively. nih.gov The reaction proceeds in excellent yield using a specific cobalt-dihydride boryl precatalyst. nih.gov The mechanism is believed to involve a rapid and reversible C–H oxidative addition, allowing for interconversion between intermediates, which ultimately favors the formation of the para-substituted product. nih.gov The selectivity of this process has been documented for a variety of substituted benzoate esters, as detailed in the table below.

Table 2: Regioselective para-Borylation of Substituted Benzoate Esters

| Substrate (Benzoate Ester) | Product | Regioselectivity (para:other) | Reference |

|---|---|---|---|

| Methyl 3-fluorobenzoate | Methyl 3-fluoro-4-(Bpin)benzoate | >98:2 | nih.gov |

| Methyl 3,5-difluorobenzoate | Methyl 3,5-difluoro-4-(Bpin)benzoate | >98:2 | nih.gov |

| Methyl 2,3-difluorobenzoate | Methyl 2,3-difluoro-4-(Bpin)benzoate | >98:2 | nih.gov |

| Methyl 3-(trifluoromethyl)benzoate | Methyl 4-(Bpin)-3-(trifluoromethyl)benzoate | 92:8 | nih.gov |

| Methyl 2-fluorobenzoate | Methyl 2-fluoro-4-(Bpin)benzoate | 80:20 | nih.gov |

| Methyl 2-(trifluoromethyl)benzoate | Methyl 4-(Bpin)-2-(trifluoromethyl)benzoate | 70:30 | nih.gov |

(Bpin = pinacolboronate)

Beyond regioselectivity, other selective methods have been developed. Anionic cascade reactions provide a pathway for the one-pot assembly of 2,4-substituted benzoate esters from acyclic precursors. acs.orgresearchgate.net This process involves a sequence of reactions, including a Mannich addition and an amino-Cope like rearrangement, to construct the substituted aromatic ring with defined regiochemistry. acs.org

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, has also been applied to benzoate derivatives. In one instance, the reaction of an α-amido sulfone derived from a 2-formyl benzoate under organocatalytic conditions led to the formation of a heterocyclic isoindolinone-pyrazole hybrid with high enantiomeric excess, demonstrating control over stereochemistry. mdpi.comresearchgate.net Chemoenzymatic methods, which utilize enzymes as catalysts, have also been employed in the stereoselective preparation of complex molecules starting from benzoate esters. acs.org

High-Yield and Sustainable Synthetic Protocols for Ethyl 3-tert-butylbenzoate

The development of high-yield and sustainable synthetic methods is a cornerstone of green chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. uwlax.educore.ac.uk For Ethyl 3-tert-butylbenzoate and related esters, several protocols have been established that align with these principles.

The classic method for synthesizing ethyl benzoate is the Fischer esterification of benzoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid. chemicalbook.com While effective, traditional heating methods can be energy-intensive and require long reaction times. uwlax.edu To address this, microwave-assisted synthesis has emerged as a valuable green alternative. ajrconline.org Research has demonstrated that the microwave synthesis of ethyl benzoate can be completed in just 5 minutes at 170 °C, achieving an impressive 97% yield. uwlax.edu This represents a significant reduction in both reaction time and energy usage compared to conventional heating. uwlax.edu

Another highly efficient method involves the dehydrative coupling of carboxylic acids and alcohols mediated by sulfuryl fluoride (B91410) (SO₂F₂). This protocol operates at room temperature and has been shown to produce various benzoate esters in near-quantitative yields. For example, Ethyl 4-tert-butylbenzoate was synthesized with a 99% yield using this method. thieme-connect.com The mild conditions and high efficiency make it a very attractive and sustainable pathway.

The choice of catalyst is also crucial for developing sustainable protocols. Deep eutectic solvents (DESs), a class of ionic liquid analogues, have been successfully used as green catalysts for the esterification of benzoic acid. dergipark.org.tr These solvents are often biodegradable and have low toxicity. In a solvent-free reaction, a DES catalyst enabled the esterification of benzoic acid with ethanol to achieve 88.3% conversion at 75°C. dergipark.org.tr This approach avoids the use of volatile organic solvents and employs a recyclable catalyst system. dergipark.org.tr

A novel, one-pot method for converting tert-butyl esters into other esters has been developed using phosphorus trichloride (B1173362) (PCl₃). researchgate.net This transformation proceeds through an in-situ formation of an acid chloride, which then reacts with an alcohol. The transesterification of tert-butyl benzoate with methanol using this method afforded methyl benzoate in 92% yield. researchgate.net

The following table summarizes various high-yield and sustainable methods for the synthesis of ethyl benzoate and its analogues.

Table 3: High-Yield and Sustainable Synthetic Protocols for Benzoate Esters

| Product | Method | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Benzoate | Microwave Synthesis | Benzoic Acid, Ethanol | 170 °C, 5 min | 97% | uwlax.edu |

| Ethyl 4-tert-butylbenzoate | Dehydrative Coupling | 4-tert-Butylbenzoic Acid, Ethanol, SO₂F₂ | Room Temperature | 99% | thieme-connect.com |

| Ethyl Benzoate | Green Catalysis | Benzoic Acid, Ethanol, Deep Eutectic Solvent | 75 °C, Solvent-free | 88.3% (Conversion) | dergipark.org.tr |

| Methyl Benzoate | Transesterification | tert-Butyl Benzoate, PCl₃, Methanol | 80 °C | 92% | researchgate.net |

Reaction Kinetics and Thermodynamics of Ester Cleavage

The cleavage of the ester bond in ethyl 3-tert-butylbenzoate, as with other benzoate esters, is a fundamental reaction class that has been studied to understand the influence of electronic and steric factors on reaction rates and mechanisms.

Nucleophilic Acyl Substitution Mechanisms in Benzoate Hydrolysis

The hydrolysis of benzoate esters, including ethyl 3-tert-butylbenzoate, typically proceeds via a nucleophilic acyl substitution pathway. This mechanism is characterized by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. The process can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion (⁻OEt) as the leaving group to form a carboxylic acid, which is then immediately deprotonated by the base to yield a carboxylate salt. masterorganicchemistry.com The reaction is effectively irreversible because the final deprotonation step is highly favorable. masterorganicchemistry.com

The general mechanism is as follows:

Nucleophilic Attack: The hydroxide ion adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient, negatively charged intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide group.

Deprotonation: The resulting carboxylic acid is deprotonated by a base to form the carboxylate salt. masterorganicchemistry.com

Studies on the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures have provided detailed thermodynamic data, including activation energies (Ea) and pre-exponential factors (A). rsc.orgpsu.edursc.org These studies show that the rate constants are sensitive to solvent composition and temperature. rsc.orgpsu.edursc.orgijsrst.com For instance, the rate of hydrolysis generally decreases as the proportion of ethanol in the solvent mixture increases. ijsrst.com While specific data for the 3-tert-butyl substituted variant is less common, the principles remain the same, with the bulky tert-butyl group at the meta position expected to exert minor steric and electronic effects on the reaction rate compared to substituents at the ortho position.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction mechanism is the reverse of Fischer esterification. libretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org After a series of proton transfers, an ethanol molecule is eliminated, and the catalyst is regenerated, yielding the carboxylic acid. libretexts.orglibretexts.org Theoretical studies on the acid-catalyzed hydrolysis of ethyl benzoate have shown that the inclusion of water molecules in the transition state model is crucial for accurately calculating activation free energies that match experimental values. researchgate.net

Below is a table summarizing kinetic parameters for the alkaline hydrolysis of the parent compound, ethyl benzoate, which serves as a reference for understanding the behavior of its substituted derivatives.

| Solvent (Ethanol Mole Fraction) | Temperature (K) | Second-Order Rate Constant (k₂) | Activation Energy (Ea) |

| 0.16 | 298.15 | Data not specified | Varies with solvent |

| 0.30 | 298.15 | Data not specified | Varies with solvent |

| 0.50 | 298.15 | Data not specified | Varies with solvent |

| 0.72 | 298.15 | Data not specified | Varies with solvent |

| Data derived from studies on ethyl benzoate hydrolysis in ethanol-water mixtures. Specific values are dependent on precise conditions and are detailed in the cited literature. rsc.orgpsu.edursc.orgijsrst.com |

Investigations into Elimination Pathways of tert-Butyl Esters

While ethyl 3-tert-butylbenzoate is an ethyl ester, the study of tert-butyl esters provides a crucial mechanistic contrast. Tert-butyl esters are known to undergo cleavage through different pathways than primary or secondary alkyl esters due to the stability of the tertiary carbocation that can be formed.

Under certain conditions, particularly with strong, non-nucleophilic bases or under thermal stress, tert-butyl esters can undergo an E1 or E2 elimination reaction. organic-chemistry.org However, the most common cleavage mechanism for tert-butyl esters in the presence of nucleophiles is often a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) reaction, similar to other esters. organic-chemistry.orgthieme-connect.com

A notable investigation into the cleavage of tert-butyl benzoates using sodium hydride (NaH) in dimethylformamide (DMF) challenged the assumption of an E2 elimination mechanism. organic-chemistry.orgthieme-connect.com It was proposed that the reaction instead proceeds via a BAC2 pathway, where the active nucleophile is sodium hydroxide (NaOH) formed from the reaction of NaH with trace amounts of water in the DMF. organic-chemistry.orgthieme-connect.com This highlights that even with a bulky alkyl group, the nucleophilic acyl substitution pathway can be dominant. As a safer and more efficient alternative, powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) was shown to effectively cleave tert-butyl benzoates at room temperature in excellent yields (94-99%), further supporting a nucleophilic substitution mechanism. organic-chemistry.org

For ethyl 3-tert-butylbenzoate, an elimination pathway involving the ethyl group is not favored. Ethyl esters lack the structural features that promote low-energy elimination pathways seen with tert-butyl esters. The formation of a primary ethyl cation is highly energetically unfavorable, making an E1-type mechanism non-viable. Therefore, cleavage of ethyl 3-tert-butylbenzoate will overwhelmingly proceed via nucleophilic acyl substitution at the carbonyl group.

Catalytic Reaction Mechanisms

Hydrogenation of Benzoate Esters: Mechanistic Insights

The hydrogenation of benzoate esters to produce alcohols is a significant industrial process. This reduction requires a catalyst, typically based on transition metals like ruthenium. The mechanism for ester hydrogenation using ruthenium-phosphine catalysts often involves the cooperation of the metal center and a ligand. ualberta.ca

A proposed mechanism suggests that the reaction proceeds through two interconnected catalytic cycles. ualberta.ca A key step involves the generation of an active ruthenium dihydride species. ualberta.ca In one pathway, a ruthenium-amide complex is protonated, leading to a cationic species that coordinates with H₂. The subsequent splitting of the H₂ molecule is often the rate-limiting step and can be accelerated by the presence of a base. ualberta.ca The hydrogenation of methyl benzoate has been studied with various ruthenium catalysts, demonstrating that factors like catalyst structure and the presence of additives can significantly influence efficiency and turnover numbers (TONs). ualberta.ca For example, high temperatures and pressures can lead to very high TONs in the hydrogenation of ethyl benzoate. ualberta.ca

Transesterification Reaction Mechanisms with Ethyl 3-tert-butylbenzoate

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, creating a new ester and a new alcohol. libretexts.org This reaction is typically catalyzed by an acid or a base.

Base-Catalyzed Transesterification: The mechanism involves the deprotonation of the incoming alcohol by a base to form a potent nucleophile, an alkoxide. The alkoxide then attacks the carbonyl carbon of the ester (e.g., ethyl 3-tert-butylbenzoate), forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (ethoxide) to yield the new ester. osti.gov N-heterocyclic carbenes (NHCs) have emerged as highly efficient catalysts for the transesterification of ethyl benzoate in methanol, achieving very high turnover numbers at room temperature. arkat-usa.org The mechanism is believed to involve the activation of the alcohol by the carbene. arkat-usa.org

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating it towards nucleophilic attack by the incoming alcohol. libretexts.org A tetrahedral intermediate is formed, and after proton transfers, the original alcohol group is eliminated as a neutral molecule, and the catalytic acid is regenerated. libretexts.org To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess. libretexts.org

The table below shows the catalytic efficiency for the transesterification of ethyl benzoate to methyl benzoate using different carbene catalysts.

| Catalyst Type | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

| Adamantyl-substituted carbene | 4000–6150 | Data not specified |

| Aromatic-substituted carbene | 4000–6150 | Data not specified |

| Polymeric imidazol-2-ylidene | High | Data not specified |

| Data from a study on highly efficient carbene-catalyzed transesterification. arkat-usa.orgresearchgate.net |

Radical Reactions and Electron Transfer Processes Involving Benzoate Esters

Recent research has unveiled that benzoate esters can participate in radical reactions initiated by electron transfer. Under electrochemical or photochemical conditions, aromatic esters can be reduced to form radical anions. acs.org

These radical anions are surprisingly long-lived under certain conditions and can decompose via two potential pathways: acs.org

Pathway A: Cleavage of the alkyl-oxygen bond to form a carboxylate anion and an alkyl radical.

Pathway B: Cleavage of the acyl-oxygen bond to form an acyl radical and an alkoxide.

Studies have shown that the decomposition rate and pathway depend on the structure of the ester's alkyl group. acs.org An increase in the radical-stabilizing ability of the alkyl group (e.g., from cyclohexyl to tert-butyl) leads to a faster decomposition rate, supporting Pathway A. acs.org This principle has been harnessed to develop novel methods for alcohol deoxygenation, where benzoate esters serve as precursors to alkyl radicals. acs.org

Photocatalysis has also been employed to generate alkyl radicals from alkyl benzoate esters. researchgate.netjst.go.jp An excited organic photocatalyst can act as a one-electron injector, reducing the benzoate ester and triggering the fragmentation of the C–O bond to release an alkyl radical. researchgate.netjst.go.jp This strategy has been applied in the synthesis of complex molecules, such as C-glycosides, where glycosyl benzoates are used as glycosyl radical precursors. nih.gov

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Pathways and Selectivity

The tert-butyl group is renowned in organic chemistry for its significant steric bulk. Comprising a quaternary carbon atom bonded to three methyl groups, its spatial footprint is substantial. In Ethyl 3-tert-butylbenzoate, the placement of this group on the aromatic ring profoundly influences the molecule's reactivity, dictating the feasible pathways for chemical reactions and controlling the selectivity of product formation. The steric hindrance exerted by the tert-butyl group can shield nearby reactive sites, alter reaction mechanisms, and direct incoming reagents to less congested positions. torvergata.itlibretexts.org

Detailed mechanistic studies on related sterically hindered esters have revealed that the bulky tert-butyl group can fundamentally alter reaction pathways, particularly in reactions targeting the ester functionality. A prime example is the alkaline hydrolysis of aromatic esters. Typically, the hydrolysis of benzoic esters proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. epa.gov However, when the carbonyl group is flanked by bulky substituents, as is the case in esters like methyl 2,4,6-tri-t-butylbenzoate, this pathway is sterically inhibited. cdnsciencepub.com The extreme congestion prevents the nucleophile from approaching the carbonyl carbon. libretexts.orgcdnsciencepub.com

Research has shown that under these hindered conditions, the reaction is forced into an alternative, less common pathway: a bimolecular alkyl-oxygen cleavage (BAL2) mechanism. cdnsciencepub.com In this mechanism, the nucleophile attacks the less hindered alkyl carbon of the ester's alcohol group, leading to the fission of the alkyl-oxygen bond. This mechanistic shift is a direct consequence of the steric shielding provided by the tert-butyl groups on the aromatic ring. cdnsciencepub.com Kinetic studies on the highly hindered methyl 2,4,6-tri-t-butylbenzoate confirmed this unusual mechanism, which is not observed in less hindered esters. cdnsciencepub.com

Kinetic Data for the Alkaline Hydrolysis of Methyl 2,4,6-tri-t-butylbenzoate

| Parameter | Value | Significance |

|---|---|---|

| Mechanism | BAL2 (Alkyl-Oxygen Fission) | The typical BAC2 pathway is blocked by steric hindrance from the tert-butyl groups. cdnsciencepub.com |

| Energy of Activation (Ea) | 25.07 kcal/mole | Represents the energy barrier for the BAL2 reaction to occur. cdnsciencepub.com |

| Log₁₀ PZ factor | 10.93 | This pre-exponential factor is significantly higher than that observed for BAC2 hydrolysis, indicating a different transition state geometry. cdnsciencepub.com |

The steric influence of the tert-butyl group also governs the regioselectivity of reactions occurring on the aromatic ring, such as electrophilic aromatic substitution. The bulky group physically obstructs the two adjacent ortho positions (C2 and C4). Consequently, electrophiles are directed towards the less hindered meta (C6) and para (C5) positions relative to the ester group. This directing effect is a classic example of steric control overcoming or reinforcing electronic effects. stackexchange.com For instance, in the electrophilic halogenation of related 3-(tert-butyl)phenols, the steric hindrance from the tert-butyl group is a primary factor in determining the position of the incoming halogen. stackexchange.com

Furthermore, the tert-butyl group influences the chemoselectivity of reactions. The unique steric environment of the ester group in Ethyl 3-tert-butylbenzoate can allow for selective transformations that might not be possible otherwise. For example, certain catalysts or reagents can be chosen to react selectively with a less hindered ester in a molecule while leaving the sterically protected tert-butyl-substituted ester untouched. Conversely, specific conditions have been developed for the selective deprotection of tert-butyl esters in the presence of other ester types like methyl or benzyl (B1604629) esters, exploiting the unique reactivity conferred by the bulky group. niscpr.res.inorganic-chemistry.org

Studies on the transesterification of tert-butyl benzoate using phosphorus trichloride (PCl₃) have shown that the reaction proceeds through the in-situ formation of an acid chloride. researchgate.net This transformation's efficiency and the required reaction conditions are influenced by the steric nature of the ester. The reaction of tert-butyl benzoate with ethanol required prolonged reaction times to achieve good yields, highlighting the steric challenge involved. researchgate.net

Transesterification of tert-Butyl Benzoate with Various Alcohols

| Alcohol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 11 | 96 |

| Isopropanol | 11 | 94 |

Data sourced from a study on PCl₃-mediated transesterification. researchgate.net

This data demonstrates that while the reaction is effective with primary and secondary alcohols, the yield drops significantly with a bulky tertiary alcohol like tert-butanol, a result that can be attributed to increased steric hindrance at the reaction center. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

Comprehensive Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Ethyl 3-tert-butylbenzoate provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethyl and tert-butyl groups. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration value of each signal are key to assigning protons to their specific locations in the structure.

The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The nine equivalent protons of the tert-butyl group appear as a sharp singlet. The protons on the benzene ring exhibit complex splitting patterns in the aromatic region of the spectrum, with their chemical shifts influenced by the positions of the ester and tert-butyl substituents.

Table 1: Predicted ¹H NMR Data for Ethyl 3-tert-butylbenzoate (Note: As experimental data is not publicly available, these are predicted values based on standard chemical shift increments and known spectra of similar compounds.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2-H) | ~7.95 | s (singlet) | 1H |

| Aromatic H (C4-H, C6-H) | ~7.60 - 7.80 | m (multiplet) | 2H |

| Aromatic H (C5-H) | ~7.35 | t (triplet) | 1H |

| Ethyl -CH2- | ~4.35 | q (quartet) | 2H |

| tert-Butyl -C(CH3)3 | ~1.33 | s (singlet) | 9H |

Detailed Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 3-tert-butylbenzoate produces a distinct signal.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (~166 ppm). The aromatic carbons show a range of chemical shifts depending on their substitution. The quaternary carbon of the tert-butyl group and the carbon attached to it on the benzene ring are identifiable as they lack attached protons and would appear as singlets in a proton-decoupled spectrum. The carbons of the ethyl and tert-butyl groups appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-tert-butylbenzoate (Note: As experimental data is not publicly available, these are predicted values based on standard chemical shift increments and known spectra of similar compounds.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~166.5 |

| Aromatic C3 (C-tert-Butyl) | ~152.0 |

| Aromatic C1 (C-COO) | ~131.0 |

| Aromatic C5 | ~128.5 |

| Aromatic C6 | ~130.0 |

| Aromatic C2 | ~127.0 |

| Aromatic C4 | ~126.0 |

| Ethyl -CH2- | ~61.0 |

| tert-Butyl Quaternary C | ~34.8 |

| tert-Butyl -CH3 | ~31.2 |

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. chemicalbook.com For Ethyl 3-tert-butylbenzoate, it would show a correlation between the ethyl group's -CH2- and -CH3 protons and correlations among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. chemicalbook.com It is invaluable for assigning the signals of the protonated aromatic carbons and the carbons of the ethyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and a series of fragment ion peaks that form a characteristic pattern.

For Ethyl 3-tert-butylbenzoate (Molecular Weight: 206.28 g/mol ), the molecular ion peak would be expected at m/z 206. Key fragmentation pathways would likely include the loss of the ethyl group (-29) or the ethoxy group (-45), and the loss of a methyl group (-15) from the tert-butyl substituent, leading to a prominent peak at m/z 191. The cleavage of the entire tert-butyl group (-57) is also a probable fragmentation.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of Ethyl 3-tert-butylbenzoate (Note: Based on typical fragmentation patterns for benzoate esters.)

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 206 | [M]⁺ | - |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical |

| 177 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 161 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it particularly useful for accurately determining the molecular weight of a compound. For Ethyl 3-tert-butylbenzoate, an ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at m/z 207.2, corresponding to the protonated molecule [C₁₃H₁₈O₂ + H]⁺. This technique is often coupled with high-resolution mass analyzers (like TOF or Orbitrap) to provide highly accurate mass measurements, which can be used to confirm the elemental formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the purity assessment and identification of volatile and semi-volatile compounds like Ethyl 3-tert-butylbenzoate. rsc.orgepa.gov

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC column. The separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase. d-nb.infonih.gov For the analysis of benzoate esters, a non-polar or semi-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed. d-nb.info The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and affinity for the stationary phase. ftb.com.hr

Once separated by the GC, the individual components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification. The total ion chromatogram (TIC) provides a representation of the signal intensity versus retention time, with each peak corresponding to a different compound in the mixture. nih.gov By integrating the area of the peak corresponding to Ethyl 3-tert-butylbenzoate and comparing it to the total area of all peaks, the purity of the sample can be accurately determined.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For Ethyl 3-tert-butylbenzoate, characteristic fragments would be expected from the loss of the ethoxy group (-OCH2CH3), the tert-butyl group (-C(CH3)3), and other fragmentation pathways of the ester and the substituted benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different functional groups. For Ethyl 3-tert-butylbenzoate, the IR spectrum exhibits several characteristic absorption bands that confirm its structure. nih.gov

A strong absorption band is typically observed in the range of 1725-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The tert-butyl group gives rise to characteristic C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. The C-O stretching vibrations of the ester group typically appear as two bands in the 1300-1000 cm⁻¹ region. rsc.org

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| C=O Stretch (Ester) | 1725-1700 |

| C-H Stretch (Aromatic) | >3000 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-H Bend (tert-butyl) | ~1390 and ~1365 |

| C-O Stretch (Ester) | 1300-1000 |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. core.ac.uk It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. fiu.edu While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For Ethyl 3-tert-butylbenzoate, Raman spectroscopy can provide additional structural confirmation, particularly for the aromatic ring and the carbon-carbon bonds of the tert-butyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.orgmasterorganicchemistry.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

In Ethyl 3-tert-butylbenzoate, the benzene ring conjugated with the carbonyl group of the ester acts as a chromophore. The primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgutoronto.ca The presence of the tert-butyl group, an alkyl substituent on the benzene ring, can cause a small bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted ethyl benzoate.

The UV-Vis spectrum of Ethyl 3-tert-butylbenzoate would be expected to show a strong absorption band in the UV region, characteristic of the benzoyl chromophore. bath.ac.uk The position and intensity (molar absorptivity, ε) of this absorption band can be used for quantitative analysis and to provide information about the electronic structure of the molecule. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the λmax shifts to longer wavelengths. utoronto.ca

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π* (Benzoyl chromophore) | 200-300 |

Advanced Chromatographic Separations for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. oup.comscribd.com For the quantitative analysis of Ethyl 3-tert-butylbenzoate, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comecochem.com.co The separation is based on the partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like Ethyl 3-tert-butylbenzoate, will have a stronger interaction with the stationary phase and thus a longer retention time.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of Ethyl 3-tert-butylbenzoate of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. A UV detector, typically set at a wavelength corresponding to the λmax of the analyte (e.g., 254 nm for aromatic compounds), is commonly used for detection. scribd.com

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for the analysis of volatile organic compounds. notulaebotanicae.ro It is particularly useful for assessing the presence of volatile impurities in a sample of Ethyl 3-tert-butylbenzoate. The principles of separation in GC are the same as in GC-MS, based on the partitioning of analytes between a stationary phase and a carrier gas. ftb.com.hr

The FID is a highly sensitive detector for organic compounds. After eluting from the GC column, the analytes are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. This makes the FID an excellent choice for quantifying the concentration of Ethyl 3-tert-butylbenzoate and any volatile organic impurities. notulaebotanicae.ro The method involves creating a calibration curve with standards of known concentrations to accurately determine the amount of the target compound. notulaebotanicae.ro

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz Ethyl 3-tert-butylbenzoate itself is not chiral. Therefore, chiral chromatography would not be applicable for assessing its enantiomeric purity.

However, if Ethyl 3-tert-butylbenzoate were used as a derivatizing agent for a chiral analyte, or if it were a component in a chiral synthesis, then chiral chromatography would become a critical analytical tool. researchgate.netrsc.org In such cases, a chiral stationary phase (CSP) is used in either GC or HPLC. gcms.czresearchgate.net These CSPs are designed to have different affinities for the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of the mixture. rsc.org

Computational Chemistry and Theoretical Modeling of Ethyl 3 Tert Butylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations for ethyl 3-tert-butylbenzoate would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and compute the electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. For aromatic esters, the HOMO is generally localized on the benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often centered on the ester group, suggesting its role in nucleophilic reactions. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for a Substituted Benzoate (B1203000) (Illustrative) (Note: Data is illustrative for a generic substituted benzoate as direct data for ethyl 3-tert-butylbenzoate is not available in the searched literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

These methods can be employed to calculate various molecular properties of ethyl 3-tert-butylbenzoate with high precision. For instance, ab initio calculations can yield accurate predictions of thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. These values are critical for understanding the stability of the molecule and its behavior in chemical reactions. Furthermore, these methods can be used to determine the dipole moment, which provides insight into the molecule's polarity and its interactions with solvents and other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For a molecule like ethyl 3-tert-butylbenzoate, which has several rotatable bonds, MD simulations can map out the potential energy surface and identify the most stable conformers. The simulations can reveal the preferred orientations of the ethyl and tert-butyl groups relative to the benzene ring. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

MD simulations can also be used to study the interactions of ethyl 3-tert-butylbenzoate with other molecules, such as solvents or biological macromolecules. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the solvation structure and calculate the free energy of solvation. These simulations are invaluable for understanding solubility and partitioning behavior.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. These predictions, when compared with experimental data, can help in assigning the signals in the NMR spectrum to specific atoms in the molecule. For substituted benzoic acid esters, computational studies have been instrumental in understanding anomalous chemical shift behaviors that are not easily explained by simple empirical rules.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using quantum chemical methods. These calculations provide a set of normal modes, each with a corresponding frequency and intensity. The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational bands, such as the carbonyl stretch of the ester group and the various vibrations of the aromatic ring. This comparison can confirm the molecular structure and provide information about the bonding environment within the molecule.

Table 2: Predicted Spectroscopic Data for a Substituted Benzoate (Illustrative) (Note: Data is illustrative for a generic substituted benzoate as direct data for ethyl 3-tert-butylbenzoate is not available in the searched literature.)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (ester -CH₂) | δ 4.2 ppm |

| ¹³C NMR (carbonyl C) | δ 166 ppm |

| IR (C=O stretch) | 1720 cm⁻¹ |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping out the potential energy surface of the reaction and identifying the transition state, which is the highest energy point along the reaction coordinate.

Quantitative Structure-Property Relationship (QSPR) Modeling for Ester Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of a series of compounds with a particular property of interest. For a series of ester derivatives, including ethyl 3-tert-butylbenzoate, QSPR models can be developed to predict various properties such as boiling point, solubility, or chromatographic retention times.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then built to relate these descriptors to the experimental property. A well-validated QSPR model can be a powerful tool for predicting the properties of new, unsynthesized ester derivatives, thereby accelerating the process of materials design and drug discovery.

Functionalization and Derivatization Strategies for Ethyl 3 Tert Butylbenzoate

Synthesis of Analogues via Modification of the Ethyl Ester Group

The ethyl ester functional group is a primary site for modification, allowing for the synthesis of analogues with altered polarity, hydrogen bonding capability, and chemical reactivity. Common transformations include hydrolysis, transesterification, and aminolysis, which convert the ester into other key functional groups.

Hydrolysis: The ester can be cleaved through acid- or base-catalyzed hydrolysis to yield 3-tert-butylbenzoic acid. This carboxylic acid is a crucial intermediate, serving as a precursor for the synthesis of amides, acid chlorides, and other esters.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting Ethyl 3-tert-butylbenzoate with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with tert-butanol (B103910) and sodium tert-butoxide can produce the corresponding tert-butyl ester. rsc.org This allows for the fine-tuning of steric and electronic properties.

Aminolysis: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amides. libretexts.org While possible, this reaction is often less efficient than a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. libretexts.org

These modifications are fundamental for creating derivatives with diverse physicochemical properties.

| Transformation | Reagents | Product Functional Group | Significance |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Precursor for amides, other esters |

| Transesterification | R'OH, H⁺ or R'O⁻ | Different Ester (e.g., tert-butyl ester) | Modifies steric bulk and solubility |

| Aminolysis | R'R''NH | Amide | Introduces hydrogen bonding capabilities |

Transformations of the tert-Butyl Substituent for Tailored Reactivity

The tert-butyl group is known for its chemical stability and is generally resistant to common oxidizing agents. google.com This robustness makes it a reliable bulky substituent for influencing molecular conformation and receptor binding. However, under specific and forceful conditions, it can be transformed, primarily through oxidation.

Historically, the oxidation of a tert-butyl group attached to an aromatic ring was considered extremely difficult. google.com However, research has demonstrated that these groups can be converted into carboxylic acids. This transformation is achieved by oxidation with nitrogen dioxide (NO₂) gas at elevated temperatures, typically in a solvent that is inert to the oxidizing agent. google.com This process converts the 3-tert-butyl group into a carboxylic acid, transforming Ethyl 3-tert-butylbenzoate into a derivative of isophthalic acid. This dramatically alters the electronic properties and functionality of the molecule.

| Transformation | Reagents | Product Functional Group | Key Condition |

| Oxidation | NO₂ gas, inert solvent | Carboxylic Acid | Elevated temperature (>160°C) google.com |

Directed Aromatic Ring Functionalization for Novel Derivatives

The introduction of new substituents onto the aromatic ring is guided by the directing effects of the existing ethyl ester and tert-butyl groups. wikipedia.org

The tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. stackexchange.com It therefore directs incoming electrophiles to the positions C2, C4, and C6. However, its significant steric bulk often hinders substitution at the adjacent C2 and C4 positions. msu.edulibretexts.org

The ethyl ester group (-COOEt) is a deactivating, meta-director because of its electron-withdrawing nature. msu.edulibretexts.org It directs incoming electrophiles to the C5 position.

When considering the combined influence of these groups on Ethyl 3-tert-butylbenzoate, the directing effects are additive. Both groups direct substitution to the C5 position, making it the most electronically favorable site for electrophilic aromatic substitution. The position para to the tert-butyl group (C6) is also a potential site, though less activated. The sterically hindered positions ortho to the tert-butyl group (C2 and C4) are the least likely to react. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield the 5-substituted derivative as the major product.

| Reaction Type | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-tert-butyl-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-3-tert-butylbenzoate |

| Acylation | RCOCl, AlCl₃ | Ethyl 5-acyl-3-tert-butylbenzoate |

An alternative strategy for functionalization is directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) can deprotonate the position ortho to the ester group (C2), which can then be quenched with an electrophile to introduce a substituent at that specific site. acs.org

Synthesis of Hybrid Molecules Incorporating the Ethyl 3-tert-butylbenzoate Moiety

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target pharmacological profile. mdpi.comdergipark.org.tr The Ethyl 3-tert-butylbenzoate scaffold can be incorporated into such hybrids, serving as a core structure to which other biologically active moieties are attached.

The synthesis of these hybrids typically requires a "handle" on the Ethyl 3-tert-butylbenzoate molecule for coupling. This can be achieved through the transformations described previously:

Modification of the Ester: The ethyl ester is hydrolyzed to 3-tert-butylbenzoic acid. This carboxylic acid can then be coupled with an amine-containing pharmacophore (e.g., a benzothiazole (B30560) derivative) via standard amide bond formation reactions (e.g., using DCC as a coupling agent). mdpi.com

Functionalization of the Ring: A functional group, such as a nitro group, is introduced onto the ring (e.g., at the C5 position). This group can then be reduced to an amine (e.g., Ethyl 5-amino-3-tert-butylbenzoate), which provides a nucleophilic site for reaction with another molecule.

This modular approach allows for the combination of the physicochemical properties of the substituted benzoate (B1203000) core with the biological activity of another agent, such as a non-steroidal anti-inflammatory drug (NSAID) or an anti-cancer agent. mdpi.comnih.gov

| Scaffold Modification | Coupling Partner Example | Linkage Type | Hybrid Molecule Concept |

| Conversion to Carboxylic Acid | Amine-containing drug (e.g., 2-aminobenzothiazole) | Amide | Combining anti-inflammatory scaffolds mdpi.com |

| Introduction of Ring Amine | Carboxylic acid-containing drug (e.g., Profens) | Amide | Creating novel NSAID conjugates mdpi.com |

Applications in Combinatorial Chemistry and Library Synthesis for Structure-Activity Relationship Studies

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, known as chemical libraries. nih.gov These libraries are then screened against biological targets to identify lead compounds and to develop structure-activity relationships (SAR). The functionalization strategies for Ethyl 3-tert-butylbenzoate are well-suited for a combinatorial approach.

A diversity-oriented synthesis can be designed using the Ethyl 3-tert-butylbenzoate core. By systematically applying the various chemical transformations in a matrix-like fashion, a library of analogues can be efficiently synthesized. For example, a synthetic plan could involve:

Core Diversification: Creating a set of core molecules by introducing different substituents onto the aromatic ring at the C5 position (e.g., -NO₂, -Br, -COCH₃).

Ester Modification: Treating each of these core molecules with a variety of amines to create a series of different amides.

This parallel synthesis approach allows for the exploration of how different substituents on the aromatic ring and modifications of the ester group affect biological activity. The resulting SAR data is crucial for optimizing the properties of a lead compound in drug discovery. nih.gov

| Step | Reaction Type | Number of Reagents (Example) | Number of Products |

| 1. Starting Material | - | 1 (Ethyl 3-tert-butylbenzoate) | 1 |

| 2. Ring Functionalization | Electrophilic Aromatic Substitution | 4 (e.g., for -H, -NO₂, -Br, -Cl) | 4 Intermediates |

| 3. Ester/Acid Modification | Aminolysis (after hydrolysis) | 10 (diverse amines) | 40 Final Compounds |

This combinatorial matrix generates a 40-member library from a single starting material, enabling a systematic investigation of the chemical space around the Ethyl 3-tert-butylbenzoate scaffold.

Applications in Advanced Materials Science and Polymer Chemistry

Ethyl 3-tert-butylbenzoate as a Monomer or Building Block for Specialty Polymers

While specific research detailing the use of Ethyl 3-tert-butylbenzoate as a direct monomer is not extensively documented in publicly available literature, the broader class of benzoate (B1203000) esters and related structures are utilized in polymer synthesis. For instance, modified macromonomers with benzoate structures have been prepared through the esterification of benzoic anhydride (B1165640) with other polymers, which are then copolymerized to create novel superplasticizers. This suggests the potential for Ethyl 3-tert-butylbenzoate to be functionalized and then incorporated into polymer chains.

The synthesis of polymers with reactive side chains, such as those derived from methacrylate (B99206) esters, demonstrates a pathway for creating functional polymers. These polymers can then be modified to incorporate various molecules, indicating a possible route for the inclusion of benzoate ester functionalities into a polymer backbone.

Role of Benzoate Esters as Polymer Additives and Stabilizers against Degradation

Benzoate esters are widely employed as additives in a variety of organic polymer compositions. They can function as plasticizers and other types of modifiers. One of the key roles of certain benzoate esters is to act as light stabilizers for polymers like polyolefins.

Hindered benzoate light stabilizers, a class of compounds that includes esters of 3,5-di-tert-butyl-4-hydroxy benzoic acid, are particularly effective. These stabilizers work by inhibiting the free-radical oxidation cycle that leads to polymer degradation upon exposure to UV radiation. Their mechanism often involves radical scavenging, which is enhanced by the presence of a hindered phenolic group within their structure. These stabilizers can also exhibit synergistic effects when used with other additives like phosphites.

The general function of these stabilizers is to absorb UV radiation and dissipate the energy as heat, or to inhibit the degradation process beyond the initial photo-initiation step.

Modifiers for Polymeric Resins and Coatings to Enhance Performance

Benzoate esters are utilized as modifiers in polymeric resins and coatings to improve their performance characteristics. As plasticizers, they can be added to polymer compositions to increase flexibility and workability. For example, certain benzoate esters are used to reduce the durometer (a measure of hardness) of urethane (B1682113) systems, allowing for the creation of softer, more pliable materials.

In coatings and adhesives, benzoate esters can act as viscosity modifiers, helping to control the flow properties of the formulation. The addition of specific benzoate esters to polymer compositions can lead to softer and more pliable end products, which is particularly beneficial for applications such as sealants.

The table below summarizes the role of benzoate esters as modifiers in different polymer systems.